molecular formula C22H21N4NaO8S2+ B12277005 CID 155887396

CID 155887396

Cat. No.: B12277005
M. Wt: 556.5 g/mol
InChI Key: GTZPOHRNWUTXNB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefsulodin sodium is synthesized through a multi-step process involving the acylation of a cephalosporin nucleus with a sulfonated phenylacetyl group. The key steps include:

Industrial Production Methods: Industrial production of cefsulodin sodium typically involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the efficacy and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefsulodin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acids, and bases.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

Cefsulodin sodium is widely used in scientific research due to its specific antibacterial properties:

Mechanism of Action

Cefsulodin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The compound is particularly effective against Pseudomonas aeruginosa due to its high affinity for specific PBPs in this bacterium .

Comparison with Similar Compounds

Cefsulodin sodium is unique among cephalosporins due to its specific activity against Pseudomonas aeruginosa. Similar compounds include:

Cefsulodin sodium stands out due to its selective use in microbiological media and its specific mechanism of action targeting Pseudomonas aeruginosa .

Properties

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZPOHRNWUTXNB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4NaO8S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.